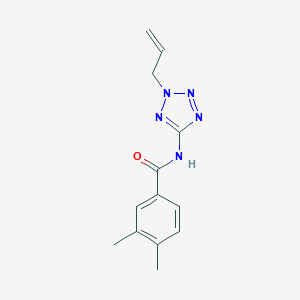
Dimethoxy(3-methyl-3-phenylbutyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxy(3-methyl-3-phenylbutyl)silane is an organosilicon compound with the molecular formula C12H20O2Si It is a silane derivative characterized by the presence of two methoxy groups and a 3-methyl-3-phenylbutyl group attached to the silicon atom
准备方法
Synthetic Routes and Reaction Conditions
Dimethoxy(3-methyl-3-phenylbutyl)silane can be synthesized through a hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The general reaction scheme is as follows:
R-CH=CH2+H-Si(OCH3)2-R’→R-CH2-CH2-Si(OCH3)2-R’
In this case, R represents the 3-methyl-3-phenylbutyl group, and R’ represents the methoxy groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
Dimethoxy(3-methyl-3-phenylbutyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the removal of water or alcohol by-products.
Substitution: Various nucleophiles can be used to replace the methoxy groups, such as halides or amines.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes with different functional groups.
科学研究应用
Dimethoxy(3-methyl-3-phenylbutyl)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and stability.
Industrial Chemistry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
作用机制
The mechanism by which dimethoxy(3-methyl-3-phenylbutyl)silane exerts its effects is primarily through the formation of siloxane bonds. The methoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or silanes to form siloxane linkages. This process is catalyzed by acids or bases and can occur under mild conditions. The resulting siloxane bonds are strong and stable, contributing to the compound’s utility in various applications.
相似化合物的比较
Similar Compounds
- Dimethoxy(methyl)phenylsilane
- Dimethoxy(dimethyl)silane
- Trimethoxy(phenyl)silane
Uniqueness
Dimethoxy(3-methyl-3-phenylbutyl)silane is unique due to the presence of the 3-methyl-3-phenylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or stability is required. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.
属性
InChI |
InChI=1S/C13H21O2Si/c1-13(2,10-11-16(14-3)15-4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJITVWBYRELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[Si](OC)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724620 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157223-33-1 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE](/img/structure/B235110.png)






![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

